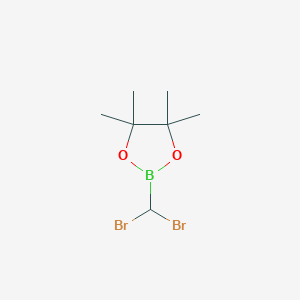

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a dibromomethyl substituent on the dioxaborolane ring. This compound is widely utilized as a precursor in radical cyclopropanation reactions () and cross-coupling chemistry (). Its dibromomethyl group provides dual reactivity: the boron center facilitates Suzuki-Miyaura couplings, while the bromine atoms enable radical or nucleophilic substitutions.

属性

IUPAC Name |

2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BBr2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJFHEZDHXPBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BBr2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the bromination of a precursor compound. One common method is the bromination of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired compound from byproducts.

化学反应分析

Types of Reactions

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding monobromomethyl derivative.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Diethyl Phosphite and N,N-Diisopropylethylamine: Used for selective debromination.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura cross-coupling.

Major Products Formed

Monobromomethyl Derivatives: Formed through selective reduction.

Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl boronic acids.

科学研究应用

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science: Employed in the preparation of polymers and advanced materials.

Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

作用机制

The mechanism of action of 2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the reactive dibromomethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Substituent Variations on the Dioxaborolane Ring

The following table summarizes key structural analogs, their synthesis yields, and applications:

Reactivity and Selectivity Trends

- Radical Cyclopropanation : The dibromomethyl derivative exhibits superior reactivity in radical cyclopropanation compared to α-silyl analogs, achieving 34% yield with styrene (). In contrast, bulkier aryl substituents (e.g., AnthBpin) prioritize stability over radical reactivity .

- Steric Effects : Bulky substituents like 2,4,6-triisopropylphenyl (TipBpin) hinder C–H borylation due to steric congestion, whereas smaller groups (e.g., dibromomethyl) enable efficient coupling .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-iodophenyl) enhance oxidative addition in cross-couplings, while methoxy groups improve solubility for polymer synthesis ().

Key Research Findings

Regioselective Borylation : Substituent steric bulk dramatically affects regioselectivity. For example, 2-(5-chloro-2-methylphenyl)-dioxaborolane isomers show distinct meta/para selectivity in C–H activation ().

Stability vs. Reactivity : AnthBpin derivatives exhibit superior thermal stability but lower radical reactivity compared to the dibromomethyl parent compound .

Synthetic Efficiency : Methoxybenzyl-substituted derivatives achieve higher yields (83%) due to optimized catalytic conditions (), whereas halogenated analogs require harsh chlorination steps ().

生物活性

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as dibromomethyl dioxaborolane) is a boron-containing compound notable for its diverse applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the development of pharmaceuticals and advanced materials.

- Molecular Formula : C7H14BBrO2

- Molecular Weight : 220.90 g/mol

- CAS Number : 166330-03-6

- Appearance : Clear liquid

- Boiling Point : 68 °C

- Density : 1.26 g/cm³ at 20 °C

Biological Activity Overview

The biological activity of dibromomethyl dioxaborolane is primarily linked to its role in:

- Organic Synthesis : It serves as a versatile intermediate in the synthesis of complex organic molecules.

- Cross-Coupling Reactions : The compound is utilized in palladium-catalyzed cross-coupling reactions that are crucial for forming carbon-carbon bonds. This makes it significant in drug development and material science.

- Bioconjugation Applications : Its reactivity allows for the attachment of biomolecules to surfaces or other molecules, enhancing drug delivery systems.

- Polymer Chemistry : It is used to modify polymers, improving their properties for various applications.

Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules in pharmaceuticals. |

| Cross-Coupling Reactions | Key reagent in forming carbon-carbon bonds via palladium catalysis. |

| Bioconjugation | Attaching biomolecules for improved drug delivery systems. |

| Polymer Chemistry | Modifying polymers to enhance performance and durability. |

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of dibromomethyl dioxaborolane in synthesizing novel anticancer agents through its participation in cross-coupling reactions. The resulting compounds showed promising cytotoxic activity against various cancer cell lines.

Case Study 2: Development of Drug Delivery Systems

Research highlighted its application in bioconjugation techniques to improve the efficacy of drug delivery systems. By attaching therapeutic agents to the compound, researchers achieved enhanced targeting and reduced side effects.

Case Study 3: Modification of Polymer Properties

In polymer chemistry, dibromomethyl dioxaborolane was used to modify polyurethanes, resulting in materials with improved thermal stability and mechanical properties. This modification has potential applications in coatings and adhesives.

Research Findings Summary

Recent studies have shown that dibromomethyl dioxaborolane exhibits:

- Enhanced reactivity due to the presence of bromine atoms, facilitating various substitution reactions.

- Potential as a precursor for synthesizing biologically active compounds.

- Utility in creating advanced materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。